3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole
Description
3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole is a structurally complex indole derivative characterized by multiple functional groups. Its molecular formula is C₁₈H₁₇ClNO₃S₂, with a molecular weight of 394.59 g/mol. The indole core is substituted at positions 3, 4, 7, and 2 with:
- A 4-chlorophenylsulfanyl group (introducing sulfur-based electron-rich properties),
- An ethanesulfonyl group (a strong electron-withdrawing substituent),
- A methoxy group (enhancing solubility via polarity),
- A methyl group (contributing steric bulk).
The unique combination of sulfanyl (S–) and sulfonyl (SO₂–) groups in this compound may confer distinct electronic and steric properties, influencing its reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
628736-13-0 |
|---|---|
Molecular Formula |
C18H18ClNO3S2 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-4-ethylsulfonyl-7-methoxy-2-methyl-1H-indole |
InChI |
InChI=1S/C18H18ClNO3S2/c1-4-25(21,22)15-10-9-14(23-3)17-16(15)18(11(2)20-17)24-13-7-5-12(19)6-8-13/h5-10,20H,4H2,1-3H3 |
InChI Key |
UJSRTZVTIBKRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C2C(=C(C=C1)OC)NC(=C2SC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps :
Formation of the Indole Core: The indole core can be synthesized using the Bartoli indole synthesis, which involves the reaction of an ortho-dibromide with a vinyl Grignard reagent.
Introduction of the Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group can be introduced via a nucleophilic substitution reaction using 4-chlorothiophenol.
Addition of the Ethanesulfonyl Group: The ethanesulfonyl group can be added through a sulfonylation reaction using ethanesulfonyl chloride.
Methoxylation: The methoxy group can be introduced using a methylation reaction with methanol and a suitable methylating agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl sulfanyl group, using nucleophiles such as amines or thiols.
Coupling Reactions: The indole core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: Indole derivatives, including this compound, have shown promise in biological studies for their potential antiviral, anticancer, and antimicrobial activities.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: The compound can be used in the development of new materials and as a building block for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways . The compound’s functional groups allow it to bind to various receptors and enzymes, modulating their activity. For example, the indole core can interact with serotonin receptors, while the sulfonyl and sulfanyl groups can influence enzyme activity through covalent modification.
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis with structurally related compounds highlights key differences in substituents, molecular weights, and functional groups (Table 1).
Table 1. Comparative Analysis of 3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole and Analogues
Key Insights
Substituent Effects :
- The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the ketone in the indole derivative from . This may improve aqueous solubility and target-binding specificity.
- The 4-chlorophenyl moiety, common in all three compounds, contributes to hydrophobic interactions but varies in positioning (e.g., sulfanyl-linked vs. ketone-linked).
Structural Conformation :
- Chalcone derivatives () exhibit variable dihedral angles (7.14°–56.26°) between aromatic rings, which influence conjugation and reactivity . The indole core in the target compound likely adopts a planar conformation due to aromatic stabilization, with sulfonyl/sulfanyl groups affecting torsional angles.
Molecular Weight and Pharmacokinetics :
- The target compound’s higher molecular weight (394.59 g/mol) compared to analogues (264.69–337.72 g/mol) may impact bioavailability and membrane permeability, necessitating formulation optimization.
Electronic Properties :
- The trifluoromethyl (CF₃) group in the indole derivative () is strongly electron-withdrawing, whereas the methoxy (OCH₃) group in the target compound is electron-donating. These differences modulate electron density across the aromatic system, affecting reactivity and interaction with biological targets.
Research Implications
Biological Activity
The compound 3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole is a synthetic indole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antibacterial and anticancer properties, supported by data from various studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Indole Core : A bicyclic structure that is common in many biologically active compounds.
- Chlorophenyl Group : A phenyl ring substituted with a chlorine atom, which often enhances biological activity.
- Sulfanyl and Ethanesulfonyl Groups : These functional groups may contribute to the compound's interaction with biological targets.
Antibacterial Activity
Research has demonstrated that the compound exhibits significant antibacterial properties. For instance, a study reported the minimum inhibitory concentration (MIC) against Staphylococcus aureus (including MRSA) as low as 0.98 μg/mL, indicating potent activity against resistant strains . The compound also showed moderate to strong activity against other bacterial strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. It demonstrated significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and others. The structure-activity relationship (SAR) analysis suggested that specific substitutions on the indole ring enhance cytotoxicity .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes associated with various diseases. For example, it was noted for strong inhibitory activity against urease, which is relevant in treating certain infections and conditions like kidney stones .
Data Summary
Study 1: Antimicrobial Efficacy
In a comprehensive study, the synthesized compound was tested against a panel of bacterial strains. The results indicated that it possessed a broad spectrum of activity, particularly against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Study 2: Cytotoxicity Assessment
Another research effort focused on evaluating the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that certain structural modifications led to enhanced cytotoxicity, suggesting pathways for further optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
